4-bromo-1-(2-cloroetil)-1H-pirazola

Descripción general

Descripción

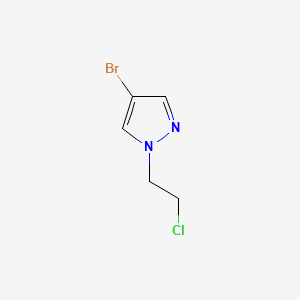

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents

Aplicaciones Científicas De Investigación

Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents.

Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.

Chemical biology: It is used in the study of enzyme inhibitors and other bioactive compounds.

Mecanismo De Acción

Target of Action

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be inferred from the general mechanism of Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions are key in the synthesis of many organic compounds .

Result of Action

The result of the action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole is likely the formation of a new carbon–carbon bond via a Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, like other compounds involved in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can occur in a variety of environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 4-bromo-1-(2-chloroethyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-(2-chloroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

Substitution reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

Oxidation reactions: Products may include pyrazole N-oxides or other oxidized derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the 2-chloroethyl substituent, making it less reactive in nucleophilic substitution reactions.

1-(2-Chloroethyl)-1H-pyrazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.

Uniqueness

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity patterns and potential biological activities. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Actividad Biológica

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- IUPAC Name : 4-Bromo-1-(2-chloroethyl)-1H-pyrazole

- Molecular Formula : C5H6BrClN2

- Molecular Weight : 207.47 g/mol

Synthesis

The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole typically involves the halogenation of pyrazole derivatives followed by alkylation. The general synthetic route can be summarized as follows:

- Preparation of Pyrazole : Start with the appropriate pyrazole precursor.

- Bromination : Introduce bromine at the 4-position using brominating agents.

- Chloroethylation : React with chloroethyl compounds to form the final product.

Anticancer Activity

Research has indicated that pyrazole derivatives, including 4-bromo-1-(2-chloroethyl)-1H-pyrazole, exhibit significant anticancer properties. Several studies have highlighted the following mechanisms:

- Inhibition of Tumor Growth : Compounds containing a pyrazole moiety have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Pyrazole derivatives are known for their antibacterial and antifungal activities. Studies have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been reported, indicating the potency of these compounds in inhibiting bacterial growth.

Case Studies

The biological activity of 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be attributed to its interaction with specific molecular targets:

Propiedades

IUPAC Name |

4-bromo-1-(2-chloroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFUQFJPUMIBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680208 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663941-72-8 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.